(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate
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Overview
Description
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is an organic compound that features a furan ring, an amino group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde, methyl acetoacetate, and ammonia.
Condensation Reaction: Furan-2-carboxaldehyde is reacted with methyl acetoacetate in the presence of a base to form an intermediate compound.
Amination: The intermediate is then subjected to amination using ammonia or an amine derivative to introduce the amino group.
Esterification: The final step involves esterification to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, substituted derivatives, and carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other organic molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate: Similar structure but different stereochemistry.
Ethyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.
3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is unique due to its specific stereochemistry and functional groups. The presence of the furan ring and the (Z)-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl (Z)-3-amino-4-(furan-2-ylmethylamino)-4-oxobut-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-15-9(13)5-8(11)10(14)12-6-7-3-2-4-16-7/h2-5H,6,11H2,1H3,(H,12,14)/b8-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJONPCRWEBRFHA-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=C(C(=O)NCC1=CC=CO1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C(/C(=O)NCC1=CC=CO1)\N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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